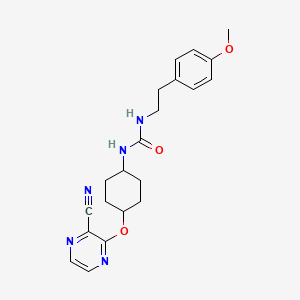
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea is a heterocyclic urea derivative, which is a class of compounds known for their potential in various biological applications. Although the specific compound is not directly mentioned in the provided papers, the general class of heterocyclic ureas is discussed, indicating their relevance in the field of chemical synthesis and biological activity.
Synthesis Analysis
The synthesis of heterocyclic ureas involves multiple steps, including reactions with isocyanates and various amines. For instance, the synthesis of similar ureas was described by reacting aminopyridine and aminonaphthyridine with triphosgene and 4-(dimethylamino)pyridine (DMAP) . Another method involved a two-step substitution (nucleophilic, electrophilic) followed by oxidation . Additionally, a reaction of R-adamant-1-yl isocyanates with amines in DMF was used to produce ureas with good yields . These methods provide a foundation for the synthesis of the compound , suggesting that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of heterocyclic ureas has been studied using X-ray crystallography, revealing intramolecular hydrogen bonding in the solid state . DFT optimization has also been used to predict the structure of these compounds, with results consistent with experimental data . These techniques are crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
Heterocyclic ureas can undergo unfolding and dimerization reactions, which are concentration-dependent. This behavior was observed in ureas that unfolded and dimerized by forming multiple hydrogen bonds at high concentrations . Such reactions are significant as they can influence the biological activity and self-assembly properties of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of ureas, such as melting points and solubility, can be altered by the introduction of different substituents. For example, ureas with adamantyl and piperidinyl groups showed reduced melting points and increased water solubility . These properties are important for the pharmacokinetic profile of the compound, affecting its distribution, metabolism, and excretion in biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of various urea derivatives, showcasing the versatility and adaptability of these compounds in chemical synthesis. For example, cyclohexyl or benzyl isocyanide derivatives undergo reactions to yield novel compounds with potential applications in materials science and medicinal chemistry (Sañudo et al., 2006). Furthermore, the development of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has been explored for their antiacetylcholinesterase activity, indicating potential applications in neurodegenerative disease treatment (Vidaluc et al., 1995).
Photophysics and Anion Sensing
Mononuclear gold(I) acetylide complexes with urea groups have been synthesized, with studies highlighting their photophysical properties and anion sensing capabilities. These compounds exhibit solvatochromism, which can be leveraged for the detection of specific analytes, demonstrating the potential of urea derivatives in sensor technology (Zhou et al., 2012).
Biological Activity and Therapeutics
Urea derivatives have shown a wide range of biological activities, including as inhibitors of acetylcholinesterase and xanthine oxidoreductase, suggesting their applicability in addressing conditions like Alzheimer's disease and hyperuricemia (Fukunari et al., 2004). Moreover, novel ureas incorporating 1-aminotetralins have been synthesized, displaying anticancer activity and highlighting the therapeutic potential of urea derivatives in oncology (Özgeriş et al., 2017).
Propiedades
IUPAC Name |
1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-28-17-6-2-15(3-7-17)10-11-25-21(27)26-16-4-8-18(9-5-16)29-20-19(14-22)23-12-13-24-20/h2-3,6-7,12-13,16,18H,4-5,8-11H2,1H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJMUQQVGFJGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)
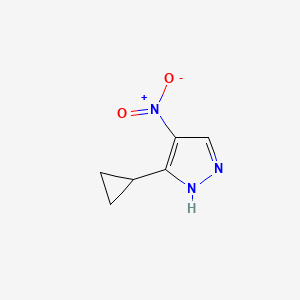
![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)
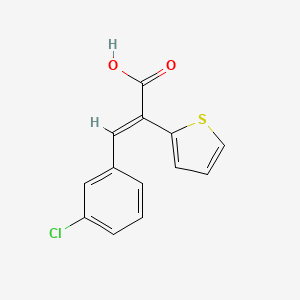

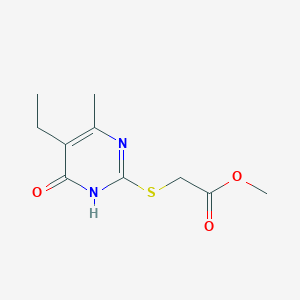
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)
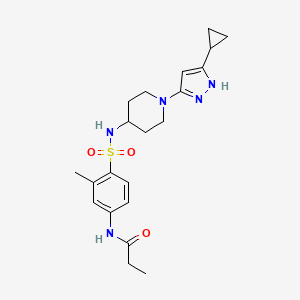
![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)
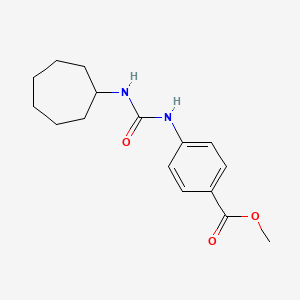
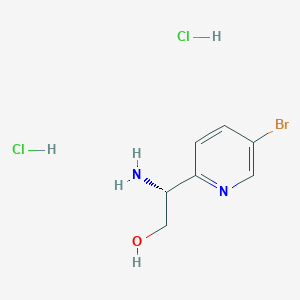
![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)